molecular formula C18H17BrN2O2S B11827695 Quinoline-8-sulfonamide

Quinoline-8-sulfonamide

Cat. No.: B11827695
M. Wt: 405.3 g/mol
InChI Key: TZOIMGRFHMGNNO-UHFFFAOYSA-N
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Description

Quinoline-8-sulfonamide (CAS 35203-91-9) is a high-purity chemical reagent featuring a sulfamoyl group on a quinoline backbone, enabling diverse research applications. This compound is a key synthetic intermediate and pharmacophore in developing novel therapeutic agents. In oncology research, this compound derivatives function as potent modulators of the tumor-specific M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme critical for cancer metabolism. These modulators can reduce intracellular pyruvate levels in cancer cells like A549 lung carcinoma, impacting cell viability and cell-cycle distribution with noted selectivity for cancer cells over normal cells . In neuroscience, novel hybrids exhibit significant potential as multi-target directed ligands for neurodegenerative diseases. These compounds act as inhibitors for both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), enzymes pivotal in the pathophysiology of cognitive decline in conditions like Alzheimer's disease . Antimicrobial studies highlight the efficacy of hybrid this compound metal complexes against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as the fungus Candida albicans . Recent derivatives also show promising broad-range antibacterial activity and synergistic effects with established antibiotics like ciprofloxacin . The compound's structure has been confirmed by X-ray crystallography, revealing a one-dimensional polymeric structure stabilized by hydrogen bonding and π–π stacking interactions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C18H17BrN2O2S

Molecular Weight

405.3 g/mol

IUPAC Name

4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-8-sulfonamide

InChI

InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1,3-10,14-15,18,21H,2H2,(H2,20,22,23)

InChI Key

TZOIMGRFHMGNNO-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C3=C(C=CC(=C3)S(=O)(=O)N)NC2C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Procedure

  • Starting Material : 8-Quinolinesulfonyl chloride is synthesized via sulfonylation of 8-aminobenzoic acid derivatives or halogenated quinolines.

  • Reaction Conditions :

    • Solvent : Ethanol or aqueous ammonia solutions.

    • Temperature : 45°C.

    • Catalyst : None required; ammonia acts as both nucleophile and base.

  • Workup : Recrystallization from ethanol yields pure this compound.

Key Data

ParameterValueSource
Yield~70% (varies with purity)
Purity>99% (post-recrystallization)
1H NMR (DMSO-d6) δ 9.08 (dd, J = 4.5, 2.0 Hz)

Reaction with Aliphatic/Aralkyl Amines

This method enables functionalization at the sulfonamide group, producing derivatives with enhanced bioactivity.

Procedure

  • Reagents :

    • 8-Quinolinesulfonyl chloride, substituted amines (e.g., aniline, benzylamine).

  • Conditions :

    • Solvent : Dichloromethane (DCM).

    • Base : Pyridine (neutralizes HCl byproduct).

    • Temperature : 10°C (to minimize side reactions).

  • Workup : Precipitation with cold water followed by filtration.

Key Data

ParameterValueSource
Yield (e.g., N-(3-Iodophenyl))91%
1H NMR (DMSO-d6) δ 9.11 (Ar-H), 8.57 (NH)
FT-IR (cm⁻¹) 3202 (NH), 1348 (S=O)

Alternative Oxidative Chlorosulfonylation

Though less common, oxidative methods are employed for isoquinoline derivatives, offering insights into sulfonamide synthesis.

Procedure (Adapted for Quinoline)

  • Starting Material : 5-Bromoisoquinoline.

  • Steps :

    • Alkylation : React with thiourea to form S-isoquinoline isothiourea salt.

    • Oxidation : Use H₂O₂ or KMnO₄ in dilute HCl to convert to sulfonyl chloride.

  • Yield : Up to 95.9% for intermediates.

Limitations

  • Requires harsh conditions (e.g., concentrated HCl).

  • Lower applicability to this compound due to positional specificity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, though direct applications to this compound are limited.

Procedure (Hypothetical Adaptation)

  • Reagents : 8-Quinolinesulfonyl chloride, amine.

  • Conditions :

    • Solvent : Polar aprotic (e.g., DMF).

    • Temperature : 100–150°C (microwave).

  • Advantages : Reduced reaction time (minutes vs. hours).

Structural Validation and Characterization

Critical techniques include X-ray crystallography and spectroscopy:

X-ray Crystallography

  • Crystal System : Monoclinic (space group P2₁/n).

  • Hydrogen Bonding : Intramolecular N–H···N and intermolecular N–H···O bonds.

  • π–π Stacking : Centroid distance = 3.649 Å between quinoline rings.

Spectroscopic Data

TechniqueKey Peaks/SplittingSource
1H NMR δ 9.08 (Ar-H), 8.57 (NH)
13C NMR δ 139.6 (C=O), 134.3 (C=O)
FT-IR 3202 (NH), 1348 (S=O), 681 (C–I)

Industrial and Scalability Considerations

  • Cost : 8-Quinolinesulfonyl chloride is a key intermediate; its synthesis from halogenated quinolines is cost-effective.

  • Safety : Avoids toxic reagents like concentrated H₂SO₄, favoring mild conditions (e.g., DCM/pyridine).

  • Purification : Recrystallization from ethanol ensures high purity without chromatography .

Chemical Reactions Analysis

Reaction of 8-Aminoquinoline with Sulfonyl Chlorides

Reagents/Conditions :

  • 8-Aminoquinoline reacts with sulfonyl chlorides (e.g., benzene sulfonyl chloride) in the presence of pyridine as a base.

  • Reaction proceeds at room temperature in anhydrous dichloromethane.

Product : Substituted sulfonamide derivatives with high yields (80–90%) .

Example Reaction :
8-Aminoquinoline+RSO2Clpyridine, CH2Cl28-Quinolinesulfonamide derivative\text{8-Aminoquinoline} + \text{RSO}_2\text{Cl} \xrightarrow{\text{pyridine, CH}_2\text{Cl}_2} \text{8-Quinolinesulfonamide derivative}

Ammonolysis of 8-Quinolinesulfonyl Chloride

Reagents/Conditions :

  • 8-Quinolinesulfonyl chloride treated with excess ammonia at 45°C.

  • Reaction completes within 1–2 hours in aqueous conditions .

Product :
8-Quinolinesulfonyl chloride+NH3This compound+HCl\text{8-Quinolinesulfonyl chloride} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl}

Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution with amines, yielding diverse derivatives:

Reaction with Primary/Secondary Amines

Reagents/Conditions :

  • Quinoline-8-sulfonyl chloride reacts with substituted amines (e.g., benzylamine, aniline) in dichloromethane.

  • Pyridine catalyzes the reaction at 10°C .

Table 1: Substituted Sulfonamide Derivatives

Amine ReagentConditionsProduct YieldReference
BenzylamineCH2_2Cl2_2, 10°C85%
4-MethylpiperazineRT, pyridine88%
2-PyrazinamineRT, 24 hours82%

Click Chemistry (CuAAC)

Copper-catalyzed azide-alkyne cycloaddition introduces 1,2,3-triazole moieties:

Reagents/Conditions :

  • Alkyne-functionalized this compound reacts with azides (e.g., phenyl azide) in the presence of CuSO4_4/sodium ascorbate.

  • Reactions proceed at room temperature in THF/H2_2O .

Example Reaction :
8-Sulfonamidoquinoline-alkyne+R-N3CuSO4,Na ascorbateTriazole-linked derivative\text{8-Sulfonamidoquinoline-alkyne} + \text{R-N}_3 \xrightarrow{\text{CuSO}_4, \text{Na ascorbate}} \text{Triazole-linked derivative}

Key Finding :

  • Triazole derivatives (e.g., 9a ) showed enhanced PKM2 binding via hydrogen bonds with Lys311 and π-π stacking with Phe26/Leu27 .

Oxidation to Sulfonic Acids

Reagents/Conditions :

  • Treatment with H2_2O2_2 or KMnO4_4 in acidic media.

  • Converts sulfonamide to quinoline-8-sulfonic acid .

Reaction :
This compoundH2O2/H+Quinoline-8-sulfonic acid+NH3\text{this compound} \xrightarrow{\text{H}_2\text{O}_2/\text{H}^+} \text{Quinoline-8-sulfonic acid} + \text{NH}_3

Reduction to Amines

Reagents/Conditions :

  • LiAlH4_4 or NaBH4_4 in THF reduces the sulfonamide group to a primary amine .

Reaction :
This compoundLiAlH48-Aminoquinoline+H2S\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{8-Aminoquinoline} + \text{H}_2\text{S}

Hydrogen Bonding and π-π Interactions

While not traditional reactions, these structural interactions influence reactivity:

  • Intramolecular N–H⋯N bonding stabilizes the sulfonamide conformation .

  • Intermolecular N–H⋯O bonds form dimers, which further associate via π-π stacking (centroid distance: 3.649 Å) .

Biological Activity-Driven Modifications

Derivatives synthesized via substitution or click chemistry exhibit enhanced bioactivity:

Table 2: Anticancer Activity of Selected Derivatives

CompoundModificationIC50_{50} (A549 cells)Reference
9a 1,2,3-Triazole0.1 µg/mL
8b Piperazine-carboxamide0.2 µg/mL

Analytical Characterization

Key techniques for verifying reaction outcomes:

  • 1^11H NMR : Distinct signals for sulfonamide protons (δ 2.66–9.08 ppm) .

  • 13C NMR : Peaks at 120–150 ppm confirm aromatic and sulfonamide carbons .

  • X-ray Crystallography : Validates dimerization via N–H⋯O bonds (CCDC 907372) .

Scientific Research Applications

Anticancer Activity

Quinoline-8-sulfonamide derivatives have been extensively studied for their anticancer properties. Recent research indicates that these compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer treatment.

Case Studies and Findings

  • PKM2 Modulation : A series of this compound derivatives were designed as modulators of pyruvate kinase muscle isoform 2 (PKM2). Compound 9a demonstrated significant cytotoxicity against various cancer cell lines, including lung cancer (A549) and triple-negative breast cancer (MDA-MB-231). The compound effectively reduced intracellular pyruvate levels, indicating a disruption in metabolic pathways crucial for cancer cell survival .
  • Structure-Activity Relationship : The relationship between the chemical structure of this compound derivatives and their biological activity was explored. The findings suggested that modifications to the quinoline structure could enhance interaction with PKM2, leading to increased antiproliferative effects .

Antifilarial Properties

This compound has also shown promise as a potential antifilarial agent. A novel quinolone-fused cyclic sulfonamide was identified as a potent compound against the filarial parasite Setaria cervi.

Neurotherapeutic Applications

Recent studies have explored the potential of this compound derivatives as multi-targeting neurotherapeutics. These compounds have been designed to inhibit monoamine oxidases (MAOs) and cholinesterases (ChEs), enzymes implicated in neurodegenerative diseases.

Biological Evaluation

The synthesized Quinoline–sulfonamides were evaluated for their inhibitory effects on MAOs and ChEs. Kinetic studies revealed that certain derivatives exhibited potent inhibition of these enzymes, suggesting their potential role in treating conditions such as Alzheimer's disease .

Synthesis and Structural Insights

The synthesis of this compound involves various chemical reactions that yield compounds with distinct biological activities. The structural characteristics of these compounds play a crucial role in their interaction with biological targets.

Crystal Structure Analysis

Studies have provided insights into the crystal structure of this compound, revealing important intramolecular and intermolecular hydrogen bonding interactions that influence its stability and reactivity . The molecular conformation allows for effective binding to enzymatic receptors, enhancing its therapeutic potential.

Summary Table of Applications

Application AreaKey FindingsReferences
Anticancer ActivitySelective cytotoxicity against cancer cells; PKM2 modulation
Antifilarial PropertiesInduction of oxidative stress leading to apoptosis; selective toxicity
NeurotherapeuticsInhibition of MAOs and ChEs; potential for neurodegenerative disease treatment
Synthesis InsightsStructural characteristics influencing biological activity

Mechanism of Action

The mechanism of action of quinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, it acts as an inhibitor of cholinesterase and monoamine oxidase enzymes . These enzymes are involved in the breakdown of neurotransmitters, and their inhibition can enhance neurotransmitter levels, thereby improving cognitive function. In cancer research, this compound derivatives have been shown to inhibit the tumor cell-specific M2 isoform of pyruvate kinase, affecting cancer cell metabolism and proliferation .

Comparison with Similar Compounds

Cyclopentaquinoline-8-sulfonamide Derivatives (α7 nAChR Modulators)

These derivatives feature a cyclopenta[c]quinoline core with substituents on the phenyl ring, influencing their activity as allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs).

Compound Structural Feature Pharmacological Activity Key Findings
TQS 4-(Naphthalen-2-yl) substituent Type II PAM (Positive Allosteric Modulator) Enhances acetylcholine responses by reducing receptor desensitization .
4BP-TQS 4-(4-Bromophenyl) substituent Allosteric Agonist Directly activates α7 nAChRs without orthosteric agonists .
4FP-TQS 4-(4-Fluorophenyl) substituent Potentiator & Antagonist Lacks agonist activity; blocks 4BP-TQS-induced responses .
2BP-TQS/3BP-TQS Bromine at ortho/meta positions Type I PAM Retains PAM activity but loses agonist function, emphasizing para-substitution importance .
4MP-TQS 4-(4-Methylphenyl) substituent Type II PAM Demonstrates methyl group tolerance for PAM activity .

Stereochemical Influence :

  • Cis-cis isomers (e.g., GAT-107, the active enantiomer of 4BP-TQS) act as allosteric agonists.
  • Cis-trans isomers exhibit diverse profiles: Type I PAMs, NAMs (Negative Allosteric Modulators), or SAMs (Silent Allosteric Modulators) .

Key Insight : Minimal structural changes (e.g., halogen substitution or stereochemistry) drastically alter pharmacological profiles, exemplifying a "knife-edge" structure-activity relationship (SAR) .

Quinoline-5-sulfonamide Derivatives

These derivatives differ in sulfonamide positioning (5- vs. 8-position), affecting enzyme inhibition and synthesis routes.

Compound Structural Feature Biological Activity Key Findings
8-Methoxyquinoline-5-sulfonamides Methoxy group at 8-position, sulfonamide at 5-position Carbonic anhydrase inhibition Synthesized via Friedel-Crafts acylation; position affects binding to catalytic zinc in enzymes .
SLC-0111 Quinoline-5-sulfonamide derivative Phase II clinical trials (anticancer) Highlights therapeutic potential of sulfonamide positioning .

Synthesis: Prepared via chlorosulfonation of 8-methoxyquinoline, followed by amination, contrasting with the 8-sulfonamide synthesis involving 8-hydroxyquinoline chlorosulfonation .

AG-348: A Therapeutic this compound Derivative

Structure: N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)this compound. Activity: Pyruvate kinase (PK) activator for treating pyruvate kinase deficiency. Key Features: Incorporates a piperazine-carbonyl group for enhanced pharmacokinetics and target engagement .

Physical and Chemical Property Comparison

Property This compound Quinoline-5-sulfonamide Cyclopentaquinoline Derivatives
Hydrogen Bonding Intramolecular N–H···N; dimeric N–H···O Likely similar but position-dependent Variable; depends on substituents .
π-π Interactions Centroid distance 3.649 Å Not reported Enhanced by aromatic substituents .
Synthesis Chlorosulfonation of 8-hydroxyquinoline Friedel-Crafts acylation Multi-step (e.g., Skraup reaction, CuAAC) .

Q & A

What are the fundamental synthetic routes for preparing Quinoline-8-sulfonamide derivatives, and how can researchers optimize yield and purity?

Basic Research Question
The synthesis of this compound derivatives typically involves a multi-step process:

  • Quinoline Core Formation : The Skraup synthesis is commonly used, involving cyclization of aniline derivatives with glycerol and sulfuric acid under controlled temperature conditions .
  • Sulfonamide Introduction : Reacting the quinoline intermediate with sulfonyl chloride in the presence of a base (e.g., pyridine) introduces the sulfonamide group. Optimization includes adjusting stoichiometry and reaction time to minimize side products .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures high purity. Yield optimization may involve continuous flow reactors for scalable production .

How do structural modifications in this compound derivatives influence their activity as α7 nicotinic acetylcholine receptor (nAChR) modulators?

Advanced Research Question
Minor structural changes, such as halogen substitution on phenyl rings, significantly alter pharmacological properties:

  • Halogen Position : Derivatives like 4BP-TQS (4-bromophenyl) act as allosteric agonists, while ortho- or meta-substituted analogs (e.g., 2BP-TQS, 3BP-TQS) retain positive allosteric modulation (PAM) but lack agonist activity .
  • Halogen Type : Replacing bromine in 4BP-TQS with chlorine or iodine preserves agonist activity but alters activation kinetics, whereas fluorine substitution (4FP-TQS) results in PAM-only behavior and antagonism of agonist-induced responses .
  • Methodology : Electrophysiological assays (e.g., patch-clamp) and molecular docking studies are critical to correlate structural features with receptor interaction .

What experimental strategies are recommended for resolving enantiomers of this compound derivatives and characterizing their functional differences?

Advanced Research Question
Enantiomeric resolution is essential for studying chirality-dependent bioactivity:

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose-based columns) with polar organic mobile phases for separation .
  • Circular Dichroism (CD) : Confirms enantiomeric purity and monitors conformational changes during binding .
  • Functional Characterization : Compare agonist/PAM activity of enantiomers via calcium flux assays or single-channel recordings. For example, (R)-4BP-TQS may show higher efficacy than (S)-4BP-TQS at α7 nAChRs .

How can researchers address discrepancies between in vitro and in vivo efficacy of this compound-based anticancer agents?

Advanced Research Question
Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects:

  • Solubility Optimization : Modify sulfonamide substituents (e.g., pyridinylmethyl groups) to enhance aqueous solubility while retaining DNA-binding affinity .
  • Metabolic Stability : Conduct microsomal stability assays to identify metabolic hotspots. Introduce steric hindrance (e.g., cyclopentyl groups) to reduce cytochrome P450-mediated degradation .
  • In Vivo Validation : Use xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate tumor inhibition with drug exposure levels .

What methodologies are employed to analyze the DNA-binding mechanisms of this compound metal complexes?

Basic Research Question
Key techniques include:

  • Spectroscopic Analysis : UV-Vis titration and fluorescence quenching to determine binding constants (Kb) and mode (e.g., intercalation vs. groove binding) .
  • Viscosity Measurements : Increased DNA solution viscosity upon complex binding suggests intercalation .
  • Computational Docking : Molecular dynamics simulations predict binding sites and interaction energies, validated by gel electrophoresis for DNA cleavage activity .

How should researchers design experiments to evaluate the anti-proliferative activity of novel this compound hybrids?

Basic Research Question
A standardized workflow includes:

  • Cell Line Selection : Use diverse cancer cell lines (e.g., MCF-7, HeLa) and non-malignant controls to assess selectivity .
  • Dose-Response Curves : Calculate IC50 values via MTT assays. Include positive controls (e.g., cisplatin) for benchmarking .
  • Mechanistic Studies : Flow cytometry for apoptosis/necrosis quantification and Western blotting to evaluate caspase activation or kinase inhibition .

What are the best practices for reconciling contradictory data in studies on this compound’s allosteric modulation mechanisms?

Advanced Research Question
Contradictions may stem from assay conditions or receptor subtype variability:

  • Standardized Assays : Use identical cell lines (e.g., SH-SY5Y expressing human α7 nAChRs) and buffer conditions to minimize variability .
  • Control for Desensitization : Pre-apply antagonists (e.g., methyllycaconitine, MLA) to isolate allosteric effects from endogenous receptor states .
  • Meta-Analysis : Compare results across studies using tools like PRISMA guidelines, focusing on effect sizes and confidence intervals .

What are the critical considerations for synthesizing and characterizing this compound-metal complexes for material science applications?

Advanced Research Question
Focus on electronic and structural properties:

  • Coordination Chemistry : Use X-ray crystallography to confirm metal-ligand coordination geometry (e.g., Cu(II) complexes with square-planar vs. octahedral configurations) .
  • Optoelectronic Characterization : UV-Vis-NIR spectroscopy and cyclic voltammetry evaluate charge-transfer properties for organic semiconductor applications .
  • Thermal Stability : Thermogravimetric analysis (TGA) ensures suitability for high-temperature material processing .

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